(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid
CAS No.: 1058705-57-9
Cat. No.: VC0559578
Molecular Formula: C24H27NO4
Molecular Weight: 393.483
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058705-57-9 |
|---|---|
| Molecular Formula | C24H27NO4 |
| Molecular Weight | 393.483 |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)non-8-enoic acid |
| Standard InChI | InChI=1S/C24H27NO4/c1-2-3-4-5-6-15-22(23(26)27)25-24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h2,7-14,21-22H,1,3-6,15-16H2,(H,25,28)(H,26,27)/t22-/m0/s1 |
| SMILES | C=CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Structural Properties
Chemical Structure and Composition
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid combines several key structural elements:
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A central alpha-amino acid core with (S) stereochemistry
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The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino function
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A non-8-enoic acid side chain featuring a terminal alkene
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A free carboxylic acid group for peptide bond formation
Molecular and Physical Properties
Table 1 presents the predicted molecular and physical properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid based on structural analysis and comparison with similar compounds:
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C24H27NO4 | Structural analysis |
| Molecular Weight | ~393.5 g/mol | Calculated from formula |
| Physical State | Solid at room temperature | Based on similar compounds |
| Solubility in Water | Low | Based on hydrophobic nature |
| Solubility in Organic Solvents | High in DCM, DMF, DMSO | Based on similar Fmoc-amino acids |
| Melting Point | 90-130°C (estimated) | Comparison with similar compounds |
| Optical Rotation | Positive (specific value unknown) | Due to (S) stereochemistry |
Synthesis Methodologies
General Synthetic Routes
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid would typically follow established protocols for Fmoc-protection of amino acids. The general approach involves:
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Preparation or acquisition of the parent amino acid, (S)-2-aminonon-8-enoic acid
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Protection of the amino group using Fmoc-Cl under basic conditions
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Purification of the resulting Fmoc-protected amino acid
Purification Techniques
The search results describe environmentally friendly purification methods for Fmoc-protected amino acids that could be applied to the target compound:
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Dissolution of the crude Fmoc-amino acid in an ethanol/water system (ethanol:water ratio of 1-4:1-5) at a concentration of 22-55 g/L, with heating to 60-80°C to ensure complete dissolution
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Cooling to induce crystallization, followed by suction filtration
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Washing of the crystals with the same ethanol/water mixture and drying
This approach offers advantages over traditional purification methods using more toxic solvents such as toluene, as the ethanol can be recovered by distillation for reuse, making it a more sustainable option . The patent literature describes this as a "green, environmental protection, economic technique" that can achieve "zero release" standards for the crystallization operation .
Protection-Deprotection Chemistry
The Fmoc group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid can be selectively removed under basic conditions, typically using 20% piperidine in N,N-dimethylformamide as observed in peptide synthesis protocols . This selective deprotection is essential for the sequential assembly of peptides containing this non-standard amino acid. The search results indicate that treatment times of 5-30 minutes are common for effective Fmoc removal .
Applications in Peptide Chemistry
Solid-Phase Peptide Synthesis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols:
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Activation of the carboxylic acid group using coupling reagents such as TCTU (O-(6-chloro-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as mentioned in the search results
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Coupling to the N-terminus of a growing peptide chain on a solid support
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Removal of the Fmoc group with piperidine in DMF for subsequent amino acid coupling
The search results describe the use of TCTU as a coupling agent in combination with N,N-diisopropylethylamine in N,N-dimethylformamide, with reaction times of 1-2 hours . This coupling protocol would likely be applicable to the target compound as well.
Bioconjugation Strategies
Peptides containing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid residues after deprotection can be selectively modified for bioconjugation purposes:
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Attachment of fluorescent probes through alkene-selective chemistry
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Conjugation with biomolecules such as sugars, lipids, or nucleic acids
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Surface immobilization through alkene-reactive surfaces
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Cross-linking with other alkene-containing molecules
Analytical Methods and Characterization
Chromatographic Analysis
The analysis and quality control of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid typically involve chromatographic techniques:
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Reversed-phase HPLC for purity assessment
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Chiral HPLC for determination of enantiomeric excess
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Thin-layer chromatography (TLC) for reaction monitoring
Spectroscopic Identification
Comprehensive characterization would employ multiple spectroscopic methods:
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High-resolution mass spectrometry for accurate mass determination
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Multi-nuclear NMR spectroscopy (¹H, ¹³C, COSY, HSQC) for structural confirmation
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IR spectroscopy for functional group analysis
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UV-Vis spectroscopy for quantification
Quality Control Parameters
Important quality parameters for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid include:
| Parameter | Acceptable Range | Testing Method |
|---|---|---|
| Chemical Purity | >95% | HPLC |
| Enantiomeric Excess | >98% | Chiral HPLC |
| Moisture Content | <0.5% | Karl Fischer titration |
| Residual Solvents | Within ICH limits | Gas chromatography |
| Free Fmoc-Cl | Absent | TLC, HPLC |
| Free Amino Acid | <2% | Ninhydrin test, HPLC |
Structure-Activity Relationships
Comparison with Standard Amino Acids
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid differs from standard Fmoc-protected amino acids in several ways:
Impact on Peptide Properties
The incorporation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid into peptide sequences can influence several peptide properties:
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Increased hydrophobicity, potentially affecting solubility and membrane interactions
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Additional sites for post-synthetic modification
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Altered conformational preferences
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Modified bioactivity depending on the role of the substituted amino acid
Future Research Directions
Synthetic Optimization
Future research may focus on:
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Development of more efficient synthetic routes to the parent amino acid
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Scale-up of the Fmoc protection process for industrial applications
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Alternative protection strategies for specialized applications
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Green chemistry approaches to reduce environmental impact of synthesis
Novel Applications
Potential areas for application development include:
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Peptide-based materials with crosslinkable properties
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Targeted drug delivery systems utilizing selective alkene chemistry
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Peptide-polymer conjugates through controlled polymerization
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Biosensors based on modified peptide scaffolds
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